1-溴-5-甲基己-3-烯

描述

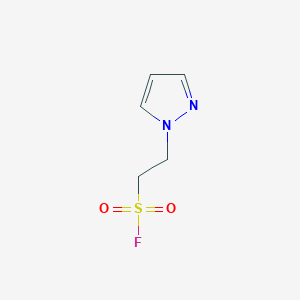

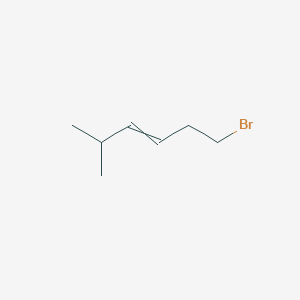

“1-Bromo-5-methylhex-3-ene” is a chemical compound with the molecular formula C7H13Br . It is also known by the IUPAC name 5-bromo-5-methyl-1-hexene .

Molecular Structure Analysis

The molecular structure of “1-Bromo-5-methylhex-3-ene” consists of a seven-carbon chain with a double bond at the third carbon and a bromine atom attached to the fifth carbon . The molecular weight of this compound is approximately 177.082 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-5-methylhex-3-ene” include a molecular weight of 175.07 g/mol and a complexity of 102 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学研究应用

分解和异构化

- 对5-甲基己-1-基自由基的分解和异构化进行的研究揭示了与1-溴-5-甲基己-3-烯相关的反应机制和动力学的见解。这项研究利用了单脉冲冲击管技术,探索了分子内H转移反应和通过β C-C键裂解的分解(Awan, McGivern, Tsang, & Manion, 2010)。

催化中的共聚反应

- 在催化领域,使用碱性催化剂对乙烯与正戊烯以及丙烯与正丁烯的共聚反应进行研究,突出了形成各种烯烃产物,包括与1-溴-5-甲基己-3-烯相关的衍生物(Ansheles, Pis'man, Tarayan, Portyanskii, & Makarov, 1976)。

共聚反应和反应比

- 使用Ziegler‐Natta催化剂进行的共聚反应研究揭示了涉及1-溴-5-甲基己-3-烯等烯烃的单体反应比的见解。这些发现对于理解类似化合物的聚合行为至关重要(Anderson, Burnett, & Tait, 1962)。

化学合成中的立体控制

- 涉及(E)-6-羟基-4-甲基己-2-烯基(三丁基)锡烷的研究,与1-溴-5-甲基己-3-烯密切相关,展示了化学合成中立体控制的重要性。这项研究有助于开发用于创建复杂分子结构的方法(Maccormick & Thomas, 2006)。

非键相互作用和区域选择性

- 对与1-溴-5-甲基己-3-烯具有结构相似性的己-5-烯基自由基环化的区域选择性研究揭示了非键相互作用对化学反应的影响。这项研究在理解反应动力学和结果方面至关重要(Beckwith & Lawrence, 1979)。

不对称诱导

- 对6-羟基-5-甲基己-2-烯基(三丁基)锡烷与醛之间的不对称诱导进行的研究,与1-溴-5-甲基己-3-烯密切相关,为有机合成中实现立体选择性提供了宝贵信息(Stanway & Thomas, 1995)。

安全和危害

未来方向

The future directions for “1-Bromo-5-methylhex-3-ene” could involve further exploration of its potential uses in organic synthesis, as well as studies on its physical and chemical properties. As with any chemical compound, ongoing research is important for discovering new applications and understanding potential risks .

作用机制

Target of Action

1-Bromo-5-methylhex-3-ene is a chemical compound with the molecular formula C7H13Br Similar compounds are known to interact with various organic molecules, particularly those containing carbon-carbon double bonds or triple bonds .

Mode of Action

The mode of action of 1-Bromo-5-methylhex-3-ene involves a radical bromination process . This process starts with the formation of a small amount of bromine radical, which then abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS to form the Br2 required for the reaction .

Biochemical Pathways

It’s known that brominated compounds like this can participate in elimination reactions . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .

Result of Action

The result of the action of 1-Bromo-5-methylhex-3-ene is the formation of a new molecule through the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond . This can lead to the formation of various organic compounds, depending on the reaction conditions and the presence of other reactants .

Action Environment

The action, efficacy, and stability of 1-Bromo-5-methylhex-3-ene can be influenced by various environmental factors. For instance, the presence of light can enhance the radical bromination process . Additionally, the reaction environment’s pH, temperature, and the presence of other chemical species can also affect the compound’s reactivity and stability.

属性

IUPAC Name |

1-bromo-5-methylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPFWVCMZFPKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

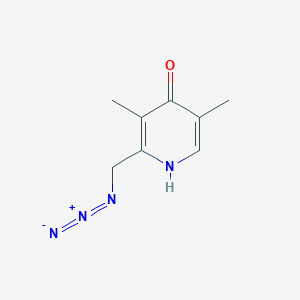

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)

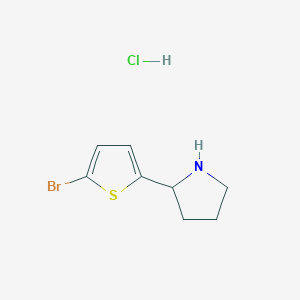

![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)

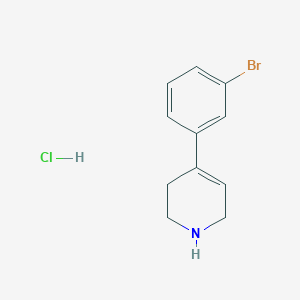

![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

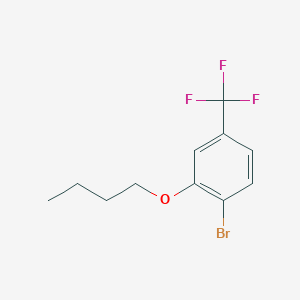

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)